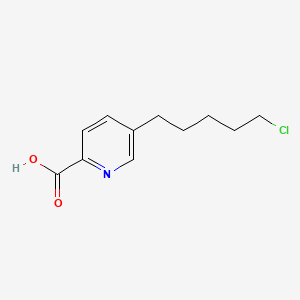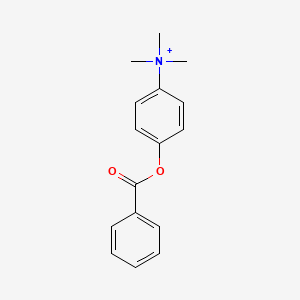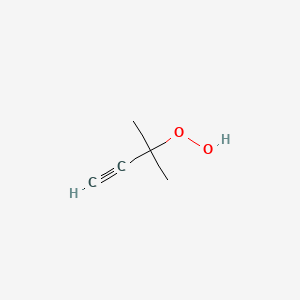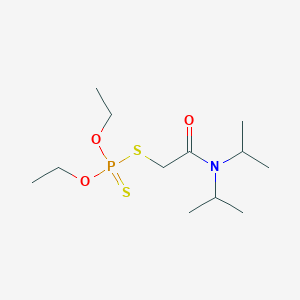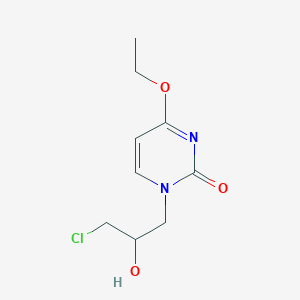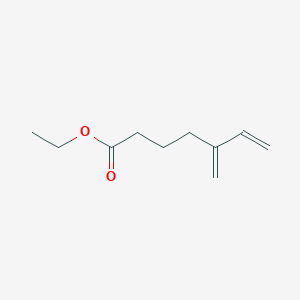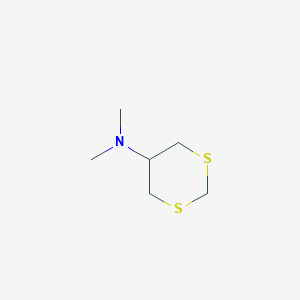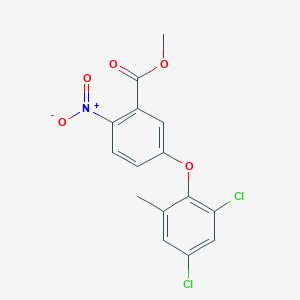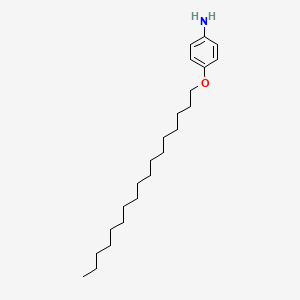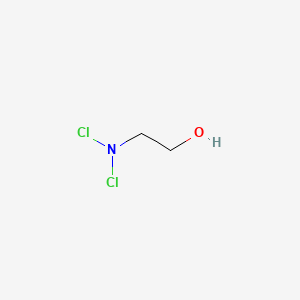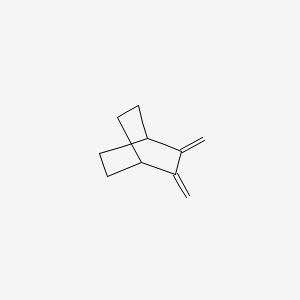
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is an organic compound belonging to the class of pyranones. This compound is characterized by its unique structure, which includes a pyran ring with three methyl groups attached. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one involves the hetero Diels-Alder reaction. This reaction typically uses 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines under mild conditions at room temperature . Another method involves the use of a BINOLate-zinc complex prepared in situ from diethylzinc and 3,3’-dibromo-BINOL, which acts as an efficient catalyst for the enantioselective hetero-Diels-Alder reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free catalysts, such as p-toluenesulfonic acid, has been reported to provide high regioselectivity under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyran derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted pyranones, dihydropyran derivatives, and other functionalized pyran compounds .
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential use in drug development due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism by which 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with various molecular targets. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4H-pyran-4-one: A similar compound with a simpler structure, lacking the methyl groups.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.
2,2,6-Trimethyl-6-vinyldihydro-2H-pyran-3(4H)-one: Another derivative with a vinyl group.
Uniqueness
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups enhance its stability and reactivity compared to other pyranones .
Propiedades
Número CAS |
37815-90-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-6-5-10-8(2,3)4-7(6)9/h5H,4H2,1-3H3 |
Clave InChI |
IGBYQWAALROAMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(CC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



